molecular formula C10H20O2 B155974 1,1-Diethoxycyclohexane CAS No. 1670-47-9

1,1-Diethoxycyclohexane

Cat. No. B155974
M. Wt: 172.26 g/mol
InChI Key: MWUDABUKTZAZCX-UHFFFAOYSA-N
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Patent
US04936958

Procedure details

In a 200-ml three-neck flask, 4.45 g (45.2 mmol) of cyclohexanone, 7.05 g (47.5 mmol) of triethyl orthoformate, 0.04 g of p-toluenesulfonic acid (monohydrate), 4.15 g (90 mmol) ethanol and 95 ml of ethyl acetate were heated to 100° C. and kept at this temperature for 1 hour (reflux). Thus, 1,1-diethoxycyclohexane was formed. Then 4.0 g (22.7 mmol) of D-isoascorbic acid was added and the first heterogeneous mixture was refluxed for 5 hours, and a clear solution was formed. Then 2 g of aluminum oxide was added, the suspension was stirred for 1 more hour at room temperature and filtered over Celite®, which was rewashed three times with ethyl acetate. The filtrate was concentrated by evaporation at 35° C./30 mbars to 20.5 g, and a viscous pulp was formed. The product was completely precipitated by addition of 20 ml of hexane, filtered off and dried. The yield was 5.05 g (86.8 percent). The product had a melting point: 177° to 178.5° C. The product had the following properties:
Quantity
4.45 g
Type
reactant
Reaction Step One
Quantity
7.05 g
Type
reactant
Reaction Step One
Quantity
0.04 g
Type
reactant
Reaction Step One
Quantity
4.15 g
Type
reactant
Reaction Step One
Quantity
95 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1(=O)[CH2:6][CH2:5]C[CH2:3][CH2:2]1.[CH:8]([O:15][CH2:16][CH3:17])([O:12][CH2:13][CH3:14])OCC.C1(C)C=CC(S(O)(=O)=O)=CC=1.C(O)C>C(OCC)(=O)C>[CH2:16]([O:15][C:8]1([O:12][CH2:13][CH3:14])[CH2:5][CH2:6][CH2:1][CH2:2][CH2:3]1)[CH3:17]

Inputs

Step One
Name
Quantity
4.45 g
Type
reactant
Smiles
C1(CCCCC1)=O
Name
Quantity
7.05 g
Type
reactant
Smiles
C(OCC)(OCC)OCC
Name
Quantity
0.04 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
4.15 g
Type
reactant
Smiles
C(C)O
Name
Quantity
95 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
(reflux)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)OC1(CCCCC1)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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